molecular formula C14H20O B14555698 1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- CAS No. 61994-28-3

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)-

Cat. No.: B14555698
CAS No.: 61994-28-3
M. Wt: 204.31 g/mol
InChI Key: NWNJOLQTACVCKF-UHFFFAOYSA-N
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Description

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring system. This compound is also known by other names such as 1-Tetralol and 1-Hydroxytetralin .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- can be synthesized through various synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetralin, which is then subjected to further chemical reactions to introduce the hydroxyl group. The reaction conditions typically involve the use of catalysts such as rhodium or palladium under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes such as aryl sulfotransferase, where it undergoes sulfation reactions. The compound’s hydroxyl group plays a crucial role in its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group and the tetrahydro configuration enhances its solubility and interaction with various molecular targets, making it valuable in both research and industrial applications .

Properties

CAS No.

61994-28-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-methyl-2-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C14H20O/c1-10(2)12-9-8-11-6-4-5-7-13(11)14(12,3)15/h4-7,10,12,15H,8-9H2,1-3H3

InChI Key

NWNJOLQTACVCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2C1(C)O

Origin of Product

United States

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